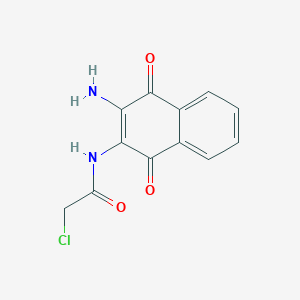

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide

Description

Properties

CAS No. |

30007-59-1 |

|---|---|

Molecular Formula |

C12H9ClN2O3 |

Molecular Weight |

264.66 g/mol |

IUPAC Name |

N-(3-amino-1,4-dioxonaphthalen-2-yl)-2-chloroacetamide |

InChI |

InChI=1S/C12H9ClN2O3/c13-5-8(16)15-10-9(14)11(17)6-3-1-2-4-7(6)12(10)18/h1-4H,5,14H2,(H,15,16) |

InChI Key |

GZTAVGHNOAGXQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC(=O)CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 3-amino-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroacetamide group under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted amides, thioamides, and esters.

Scientific Research Applications

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide exhibits notable cytotoxic properties , especially against various cancer cell lines. Here are some key findings:

- Cytotoxic Effects: Studies have demonstrated that this compound shows significant cytotoxicity against prostate cancer cell lines, both androgen-dependent and independent types. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Molecular Docking Studies: Interaction studies indicate that this compound effectively binds to proteins involved in cell cycle regulation and apoptosis pathways. This binding affinity suggests its potential as a targeted therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3-Chloro-1,4-dioxo-naphthalen-2-yl)-benzamide | Structure | Lacks amino group; primarily studied for antibacterial properties. |

| 2-Hydroxy-N-(3-amino-naphthalene)-acetamide | Structure | Hydroxy group enhances solubility; lower cytotoxicity compared to N-(3-Amino...). |

| 1,4-Naphthoquinone | Structure | Parent compound; known for broad biological activities including anticancer effects but lacks specificity seen in derivatives. |

This compound stands out due to its specific substitution pattern that enhances its cytotoxicity while minimizing effects on normal cells like bone marrow cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study 1: Cytotoxicity Against Prostate Cancer

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various prostate cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Molecular Docking Analysis

Molecular docking studies were performed to assess the binding interactions between this compound and key regulatory proteins involved in apoptosis. The binding energy calculations suggested strong affinities that correlate with observed biological activities.

Mechanism of Action

The mechanism of action of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its structural features allow it to interact with various signaling pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Hydroxy vs. Amino Substitution

- Hydroxy analogs : Compounds like N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide () exhibit strong hydrogen bonding due to the hydroxyl group, reflected in high melting points (201–218°C) and FTIR peaks for O–H/N–H stretches (~3313–3344 cm⁻¹) .

- Amino substitution: The amino group in the target compound likely enhances nucleophilicity and alters hydrogen-bonding patterns. Amino groups typically show N–H stretches in IR at ~3300–3500 cm⁻¹ and distinct $ ^1H $ NMR signals (δ ~5–6 ppm for NH$_2 $), contrasting with hydroxyl δ ~11.6 ppm in hydroxy analogs .

Side-Chain Variations

- Chloroacetamide vs. Benzamide/Urea: Chloroacetamide (target compound): The electron-withdrawing chloro group may increase electrophilicity and influence metabolic stability. Benzamide derivatives (e.g., 6g in ): Bulkier aromatic substituents (e.g., 4-bromophenyl) raise molecular weight (e.g., 463 g/mol for 6g) and reduce solubility compared to smaller acetamide groups . For example, 4a (MW 245.08) has a lower molecular weight than the target compound (estimated MW ~279.68) .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Spectroscopic and Structural Insights

- IR Spectroscopy: Hydroxy analogs show strong C=O stretches at ~1641–1645 cm⁻¹ (amide) and ~1680–1700 cm⁻¹ (quinone). The target compound’s amino group may shift C=O peaks slightly due to resonance effects .

- NMR Spectroscopy: Aromatic protons in naphthoquinone derivatives typically appear at δ ~7.2–8.9 ppm. The chloroacetamide chain may deshield adjacent protons, while the amino group introduces distinct NH$_2 $ signals .

- Crystallography : Analogous structures (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide in ) exhibit dihedral angles (~60.5°) between aromatic rings, influencing packing and solubility. Hydrogen bonding (N–H···O) is critical for crystal stability .

Biological Activity

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with a 1,4-dioxo structure and an amino group, contributing to its reactivity and biological activity. Its molecular formula is , and it has been categorized under chloroacetamides, which are known for their antimicrobial and antitumor properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. The compound has demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Displays activity against Candida albicans.

A quantitative structure-activity relationship (QSAR) analysis indicated that the position of substituents on the phenyl ring influences the antimicrobial efficacy, with halogenated derivatives showing enhanced lipophilicity and membrane permeability .

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Antitumor Activity

Research has also focused on the antitumor capabilities of compounds related to this compound. In vitro studies have shown that derivatives exhibit cytotoxic effects on various cancer cell lines including:

- Colon adenocarcinoma

- Breast ductal carcinoma

- Chronic myelogenous leukemia

The mechanism involves induction of apoptosis in cancer cells, likely through modulation of intracellular signaling pathways .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells and tumors, leading to cell death.

- Interference with DNA Synthesis : The structural similarity to nucleobases may allow it to interfere with DNA replication in rapidly dividing cells.

Case Studies

One notable study investigated the effects of this compound on MRSA strains. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound over 24 hours. This study underscores the potential for developing new therapeutic agents based on this compound.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from naphthoquinone derivatives. A common approach is:

Amination : Introduce the amino group at position 3 of the naphthalene ring via nucleophilic substitution or reductive amination.

Chloroacetylation : React the intermediate with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the acetamide bond .

Critical Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

Methodological Answer:

Q. What initial biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled reactions) to test interactions with oxidoreductases or kinases, given the compound’s quinone-like structure .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare dose-response curves to control compounds like doxorubicin.

- Microbial Susceptibility Testing : Evaluate antibacterial/antifungal activity via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).

- Metabolic Stability Analysis : Use liver microsomes or S9 fractions to assess if discrepancies arise from rapid degradation .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing chlorine with fluorine) to isolate contributions of specific functional groups .

- Data Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Q. What computational methods are suitable for predicting its reactivity and interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonds between the acetamide group and conserved residues .

- Quantum Chemical Calculations :

- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .

Q. How can kinetic studies elucidate its degradation pathways under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Hydrolysis of the amide bond is likely under alkaline conditions .

- Mass Spectrometry (LC-MS/MS) : Identify degradation products (e.g., free naphthoquinone or chloroacetic acid derivatives) .

- Isotope Labeling : Use ¹³C-labeled acetamide to track bond cleavage mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.